5,6-Dihydro-3-hydrazinobenzo(H)cinnoline
Overview
Description
5,6-Dihydro-3-hydrazinobenzo(H)cinnoline: is a chemical compound with the molecular formula C12H12N4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable aromatic compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with different biological targets and its effects on various biological pathways .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in preclinical studies for their potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Cinnoline: A related compound with a similar structure but different properties.
Quinoline: Another related compound with a nitrogen atom in a different position.
Isoquinoline: Similar to quinoline but with a different arrangement of atoms
Uniqueness: 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline is unique due to its specific structure and the presence of the hydrazine group. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5,6-dihydrobenzo[h]cinnolin-3-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-15-11/h1-4,7H,5-6,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTYKUOPQTXPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107127-48-0 | |
Record name | 5,6-Dihydro-3-hydrazinobenzo(H)cinnoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107127480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-DIHYDRO-3-HYDRAZINOBENZO(H)CINNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPR49QD923 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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